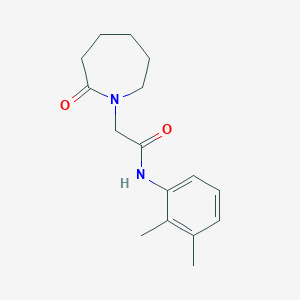
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide, commonly known as BDBMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDBMC belongs to the class of compounds known as benzodioxin derivatives, which have been studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of BDBMC is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. BDBMC has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
BDBMC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neuroprotective proteins, including Bcl-2 and BDNF. It also reduces the levels of inflammatory cytokines, such as TNF-α and IL-1β. Additionally, BDBMC has been shown to improve mitochondrial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDBMC in lab experiments is its neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases and potentially develop new treatments. However, one of the limitations of using BDBMC is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving BDBMC. One area of interest is the potential use of BDBMC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of BDBMC and its effects on various signaling pathways in the brain. Finally, the development of more efficient synthesis methods for BDBMC could lead to increased availability and lower costs for researchers.
Métodos De Síntesis
The synthesis of BDBMC involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with cyclopentylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
BDBMC has been studied extensively for its potential applications in scientific research. One of the most significant areas of research has been in the field of neuroscience, where BDBMC has been shown to have neuroprotective effects. Studies have also demonstrated that BDBMC can prevent the death of brain cells and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(12-3-1-2-4-12)16-10-11-5-6-13-14(9-11)19-8-7-18-13/h5-6,9,12H,1-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBQOFYOLDBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)


![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)